N-Hydroxy-2,6-dimethylisonicotinimidamide
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Overview
Description
N-Hydroxy-2,6-dimethylisonicotinimidamide is a chemical compound with the molecular formula C8H11N3O. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,6-dimethylisonicotinimidamide typically involves the reaction of 2,6-dimethylisonicotinic acid with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,6-dimethylisonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-Hydroxy-2,6-dimethylisonicotinimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,6-dimethylisonicotinimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biomolecules. This interaction can modulate biological pathways and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyisonicotinamide: Similar structure but lacks the dimethyl groups.
2,6-Dimethylisonicotinamide: Similar structure but lacks the hydroxyl group.
N-Hydroxy-2,6-dimethylpyridine: Similar structure but with a pyridine ring instead of an isonicotinic ring.
Uniqueness
N-Hydroxy-2,6-dimethylisonicotinimidamide is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with similar compounds .
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
N'-hydroxy-2,6-dimethylpyridine-4-carboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-7(8(9)11-12)4-6(2)10-5/h3-4,12H,1-2H3,(H2,9,11) |
InChI Key |
SBZMTNVCOFYKPN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)C)/C(=N/O)/N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=NO)N |
Origin of Product |
United States |
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